ethyl 2-oxo-5H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form substituted pyrimidines.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, conditions include heating in a suitable solvent.
Oxidation: Reagents such as potassium permanganate, conditions include acidic or basic medium.
Reduction: Reagents such as sodium borohydride, conditions include alcoholic solvents.
Major Products Formed:
- Substituted pyrimidines
- Oxo derivatives
- Dihydropyrimidines
- Fused ring systems
Scientific Research Applications
Ethyl 2-oxo-5H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and nitric oxide . The compound may also interact with proteins involved in the endoplasmic reticulum stress pathway, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Ethyl 2-oxo-5H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-5-carboxylate
- Ethyl 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylate
Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug development .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 2-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-5H,2H2,1H3 |
InChI Key |
JIBIJKCVNDJDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.